molecular formula C6H3BrF2IN B13091221 4-Bromo-2,3-difluoro-6-iodoaniline

4-Bromo-2,3-difluoro-6-iodoaniline

Cat. No.: B13091221
M. Wt: 333.90 g/mol
InChI Key: KZLFDVWGAXEVQQ-UHFFFAOYSA-N
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Description

4-Bromo-2,3-difluoro-6-iodoaniline is an organic compound with the molecular formula C6H3BrF2IN. It is a halogenated aniline derivative, characterized by the presence of bromine, fluorine, and iodine atoms attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,3-difluoro-6-iodoaniline typically involves multi-step organic reactions. One common method includes the halogenation of aniline derivatives. For instance, starting with 2,3-difluoroaniline, bromination and iodination reactions are carried out under controlled conditions to introduce the bromine and iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale halogenation reactions using appropriate catalysts and solvents to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,3-difluoro-6-iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromo-2,3-difluoro-6-iodoaniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,3-difluoro-6-iodoaniline is primarily related to its ability to participate in various chemical reactions. The halogen atoms on the benzene ring influence its reactivity and interaction with other molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .

Properties

Molecular Formula

C6H3BrF2IN

Molecular Weight

333.90 g/mol

IUPAC Name

4-bromo-2,3-difluoro-6-iodoaniline

InChI

InChI=1S/C6H3BrF2IN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2

InChI Key

KZLFDVWGAXEVQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1I)N)F)F)Br

Origin of Product

United States

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